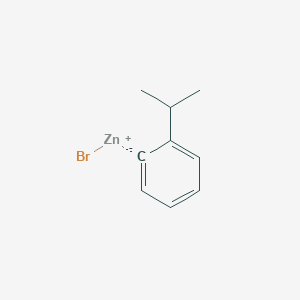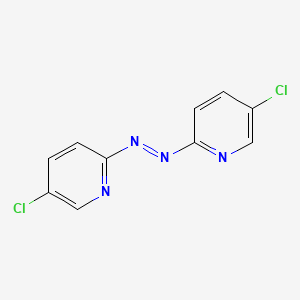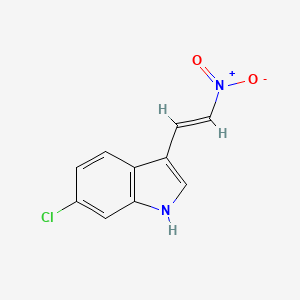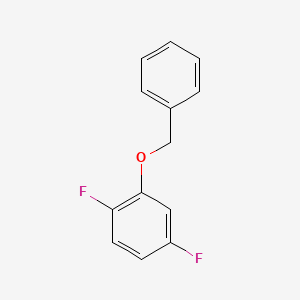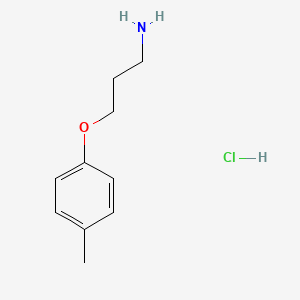
Pht-cys(me)-OH
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Aplicaciones Científicas De Investigación
Pht-cys(me)-OH has been studied extensively due to its unique properties and potential applications in biochemistry and medicine. It has been used in the synthesis of various other molecules, including drugs, vitamins, and other small molecules. It has also been used as a drug target, as it has been found to bind to certain proteins and receptors. In addition, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of Pht-cys(me)-OH is not yet fully understood. However, it is believed that it binds to certain proteins and receptors in the body, which then triggers a series of biochemical and physiological reactions. These reactions can then lead to various effects, such as antioxidant and anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. It has been found to have antioxidant and anti-inflammatory activity, as well as the potential to reduce the risk of certain diseases. It has also been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. In addition, it has been found to have potential neuroprotective effects, as it has been found to reduce the risk of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pht-cys(me)-OH is a highly versatile compound that can be used in a variety of ways, from synthesizing other molecules to acting as a drug target. It is relatively simple and cost-effective to synthesize, making it a popular choice for labs. However, it is important to note that it can be toxic in large doses, so it should be handled with care. In addition, it can be difficult to study its effects in vivo, as it can be difficult to measure its levels in the body.
Direcciones Futuras
There are a variety of potential future directions for research involving Pht-cys(me)-OH. One potential direction is to investigate its potential as an anti-cancer drug, as it has been found to have anti-cancer properties. Another potential direction is to investigate its potential as a neuroprotective agent, as it has been found to have potential neuroprotective effects. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential for use in other areas, such as drug synthesis and drug delivery.
Métodos De Síntesis
Pht-cys(me)-OH can be synthesized through several different methods. One method involves the reaction of 2-amino-3-cyano-4-hydroxy-6-methyl-pyridine with ethylchloroformate, followed by hydrolysis to form the desired compound. This method is relatively simple and cost-effective, making it a popular choice for labs. Another method involves the reaction of 2-amino-3-cyano-4-hydroxy-6-methyl-pyridine with a mixture of acetic anhydride and pyridine, followed by hydrolysis to form the desired compound. This method is more complex and requires more time and resources, but it is also more efficient and yields higher yields.
Safety and Hazards
Propiedades
IUPAC Name |
(5R)-5-(methylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-16-7-9-10(14)13(11(15)12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHXTHPHACMRW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718539 | |
| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65111-48-0 | |
| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)

